3-[4-(dimethylamino)phenyl]-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-[4-(dimethylamino)phenyl]-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(dimethylamino)phenyl]-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a nitrile with hydroxylamine to form an amidoxime, which is then cyclized with an acyl chloride.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions involving dimethylamine.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing purification techniques such as crystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(dimethylamino)phenyl]-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-(dimethylamino)phenyl]-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-infective agent due to its ability to inhibit bacterial and viral growth.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 3-[4-(dimethylamino)phenyl]-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Imidazoles: Another class of heterocyclic compounds with significant medicinal and industrial applications.
Uniqueness
3-[4-(dimethylamino)phenyl]-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions.
Properties
Molecular Formula |
C18H17FN4O2 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-[4-(dimethylamino)phenyl]-N-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C18H17FN4O2/c1-23(2)15-9-5-13(6-10-15)16-21-18(25-22-16)17(24)20-11-12-3-7-14(19)8-4-12/h3-10H,11H2,1-2H3,(H,20,24) |
InChI Key |
WYVYXMATZKYFLH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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